molecular formula C23H32ClN B14192706 N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine CAS No. 869668-09-7

N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine

Cat. No.: B14192706
CAS No.: 869668-09-7
M. Wt: 358.0 g/mol
InChI Key: TUWATISFENJNKE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a tetrapropyl-substituted cyclopentadienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine typically involves the following steps:

    Formation of the Cyclopentadienyl Ring: The cyclopentadienyl ring is synthesized through a series of reactions involving the appropriate starting materials, such as cyclopentadiene and propyl halides, under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorophenyl halide reacts with the cyclopentadienyl intermediate.

    Formation of the Imine Group: The final step involves the formation of the imine group through a condensation reaction between the chlorophenyl-substituted cyclopentadienyl compound and an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines derived from the reduction of the imine group.

    Substitution: Compounds with different functional groups replacing the chlorophenyl group.

Scientific Research Applications

N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • 2-chlorophenylthiourea
  • 2-chlorostyrene

Comparison: N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine is unique due to its tetrapropyl-substituted cyclopentadienyl ring, which imparts distinct chemical and physical properties compared to other 2-chlorophenyl compounds

Properties

CAS No.

869668-09-7

Molecular Formula

C23H32ClN

Molecular Weight

358.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine

InChI

InChI=1S/C23H32ClN/c1-5-11-17-18(12-6-2)20(14-8-4)23(19(17)13-7-3)25-22-16-10-9-15-21(22)24/h9-10,15-16H,5-8,11-14H2,1-4H3

InChI Key

TUWATISFENJNKE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC2=CC=CC=C2Cl)C(=C1CCC)CCC)CCC

Origin of Product

United States

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